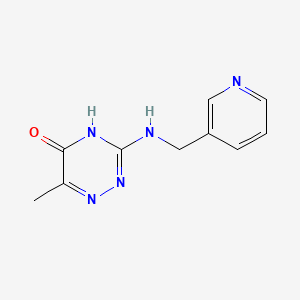

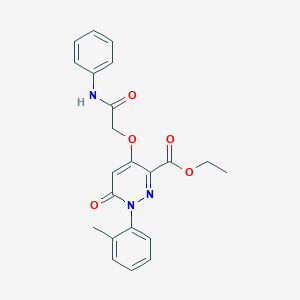

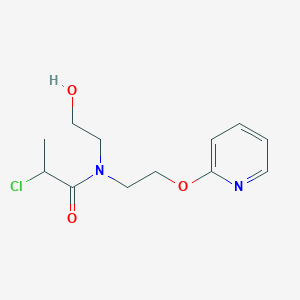

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are commonly used as carbonic anhydrase inhibitors and have applications in various therapeutic areas, including antimicrobial treatments and cancer therapy .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the treatment of amines with sulfonyl chlorides. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides are reacted with piperidine followed by N-sulfonation . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the coupling of a benzofuran moiety with a piperidine derivative, followed by sulfonation.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The compound likely contains a benzofuran ring system, which is known to confer interesting biological properties when combined with other pharmacophores such as piperazine . The presence of a benzofuran moiety could potentially enhance the compound's ability to interact with biological targets, such as carbonic anhydrases or tumor cell lines.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of glycoconjugates. For example, benzene sulfonamides have been linked to carbohydrate moieties through triazole rings using "click chemistry" . These modifications can significantly alter the biological activity of the compounds, as seen in the potent inhibition of carbonic anhydrase isozymes by glycoconjugate benzene sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the aromatic rings, such as the benzofuran and isoxazole groups, can affect the compound's solubility, stability, and ability to interact with biological targets. The antimicrobial activity of sulfonamide derivatives has been shown to be influenced by the nature of substitutions on the aromatic rings . Additionally, the introduction of specific substituents can lead to selectivity in biological activity, as seen in the selective inhibition of human beta(3) adrenergic receptors by certain (4-piperidin-1-yl)-phenyl sulfonamides .

Applications De Recherche Scientifique

Antimicrobial Activity

Research into sulfonamide derivatives, including compounds similar in structure to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, has shown significant antimicrobial activity. Studies have synthesized various sulfonamide moieties combined with other chemical groups, demonstrating potent antibacterial and antifungal effects against several strains of microbes (Dalloul et al., 2017). Additionally, compounds incorporating sulfonamide with benzofuran and piperazine groups have been evaluated for their in vitro anti-tumor activity, indicating a potential avenue for cancer therapy research (Mao et al., 2016).

Enzyme Inhibition and Drug Metabolism

The oxidative metabolism of drugs similar to the mentioned compound involves various enzymes, including Cytochrome P450 isozymes. Research into compounds like Lu AA21004, although not identical, provides insights into the metabolic pathways and enzyme interactions crucial for the development of new drugs. These studies underline the importance of understanding enzymatic activity for effective drug design and potential therapeutic applications (Hvenegaard et al., 2012).

Cancer Therapy Potential

The exploration of sulfonamide derivatives in cancer therapy has identified several compounds with promising anti-tumor activities. Novel hybrid compounds, combining elements like benzofuran and N-aryl piperazine, have shown significant cytotoxic activity against various human tumor cell lines. This research indicates that structurally complex sulfonamides have potential as anticancer agents, highlighting the versatility and therapeutic promise of these compounds in oncology (Mao et al., 2016).

Antimicrobial and Antifungal Activities

Studies on sulfonamide-derived compounds have consistently reported antimicrobial and antifungal activities. Sulfonamide derivatives, including those with structural modifications involving benzofuran and piperazine, have been effective against a range of bacterial and fungal strains. This broad-spectrum activity underscores the potential of sulfonamide compounds in developing new antimicrobial agents, addressing the growing challenge of antibiotic resistance (Dalloul et al., 2017).

Propriétés

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-13-19(14(2)28-22-13)29(25,26)21-12-15-7-9-23(10-8-15)20(24)18-11-16-5-3-4-6-17(16)27-18/h3-6,11,15,21H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZJGVQZHLCAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)

![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)

![3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2499117.png)

![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)

![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)